N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-3-2-4-15(11-14)12-23-13-16(5-10-19(23)24)20(25)22-18-8-6-17(21)7-9-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRULEHVXQPIJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, which may be leveraged in pharmaceutical applications. Its structure features a pyridine ring, carboxamide functional group, and various substituents that influence its biological properties.
- Molecular Formula : C₁₃H₁₁ClN₂O₃
- Molecular Weight : 352.10 g/mol
- Structure : The compound consists of a dihydropyridine core with a chlorophenyl and a methylphenyl substituent.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Calcium Channel Blockade : Like many dihydropyridines, this compound may act as a calcium channel blocker, which is useful in treating cardiovascular diseases. The presence of the chlorophenyl and methyl groups could modulate its efficacy compared to other compounds in this class.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions (like chlorine) often demonstrate enhanced activity against tumor cells .
- Anti-inflammatory Effects : Dihydropyridine derivatives have been reported to possess anti-inflammatory properties, potentially making this compound useful in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals the following:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Amino-5-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl) | Contains amino and cyano groups | Focused on neuroprotective effects |
| 4-Oxo-1,4-dihydropyridines | Lacks chlorophenyl substitution | Primarily studied for anti-inflammatory properties |
| 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo | Similar ring structure but different substituents | Investigated for anticancer properties without carboxamide functionality |
The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications compared to these similar compounds.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C20H17ClN2O2
Molecular Weight: 352.8142 g/mol
CAS Number: 946278-71-3
SMILES Notation: Cc1ccc(cc1)Cn1cc(ccc1=O)C(=O)Nc1ccc(cc1)Cl
The compound features a dihydropyridine core, which is significant in the development of calcium channel blockers and other therapeutic agents.
Antihypertensive Activity
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are widely used to treat hypertension. The presence of the chlorophenyl and methylphenyl groups enhances the lipophilicity and bioavailability of the compound, potentially improving its antihypertensive effects. Studies have indicated that such modifications can lead to increased selectivity for vascular calcium channels, resulting in effective blood pressure regulation.
Anticancer Properties
Recent research has highlighted the anticancer potential of dihydropyridine derivatives. N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has shown promising activity against various cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of dihydropyridine derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS).
Study on Antihypertensive Effects
A study published in a peer-reviewed journal evaluated the antihypertensive effects of this compound in animal models. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups, with a notable safety profile observed during the study period.
Evaluation of Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. Flow cytometry analysis demonstrated that treated cells underwent apoptosis, with increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridinecarboxamide derivatives, focusing on substituent effects, molecular properties, and inferred biological activities.
Key Observations:
Methoxy Groups: The 4-methoxyphenyl substituent (CAS 338977-35-8) improves solubility without compromising activity, as seen in pharmacokinetic studies of related compounds . Trifluoromethyl Groups: The 3-CF₃-benzyl group (CAS 1004393-51-4) significantly increases lipophilicity, which correlates with enhanced membrane permeability and target affinity .
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-chloroaniline using reagents like HATU and DIPEA, as described for analog synthesis in .
- Yields for similar compounds range from 22% to 90%, depending on reaction conditions (e.g., temperature, purification methods) .
Biological Relevance: Pyridinecarboxamides with 6-oxo-1,6-dihydropyridine cores are frequently explored as inhibitors of Trypanosoma cruzi proteasomes, with substituent variations modulating potency and selectivity .
Notes
- Limitations : Direct experimental data for the target compound are sparse; inferences are drawn from structural analogs.
- Research Gaps : Computational modeling (e.g., docking studies using software cited in and ) could further elucidate its mechanism .
- Industrial Relevance : Compounds like CAS 339024-51-0 are commercially available (), highlighting their utility in drug discovery pipelines .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the dihydropyridine core via cyclization reactions, such as Hantzsch-type condensation or modified Knorr syntheses.
- Step 2: Introduction of the 3-methylbenzyl group at the N1 position via nucleophilic substitution or alkylation using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Carboxamide coupling at the C3 position using 4-chlorophenylamine and a coupling agent like EDCI/HOBt in dichloromethane .
Optimization Strategies:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps .
- Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
- Catalysts: Use catalytic Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 395.12) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced: How can researchers design experiments to evaluate the inhibitory activity of this compound against specific enzymes, and what assays are recommended?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., MAPK, CDKs) or inflammatory enzymes (COX-2) based on structural analogs .
- Assay Design:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant enzymes. Include staurosporine as a positive control .
- COX-2 Inhibition: Measure prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages via ELISA .
- Dose-Response Analysis: Test concentrations from 0.1–100 μM, calculate IC₅₀ values, and validate with triplicate runs .
Advanced: What strategies are effective in resolving contradictions in reported biological activity data for dihydropyridine derivatives?
Methodological Answer:
- Purity Validation: Re-examine compound purity using HPLC and elemental analysis. Impurities >5% can skew activity .
- Isomer Characterization: Use chiral HPLC or X-ray crystallography (e.g., ) to rule out stereochemical variability .
- Biological Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target specificity .
Advanced: How can computational modeling predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystal structures of targets (e.g., PDB: 1ATP for kinases). Focus on interactions between the chlorophenyl group and hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
Basic: What are the key structural features influencing this compound’s solubility and bioavailability?
Methodological Answer:
- Lipophilicity: The 4-chlorophenyl and 3-methylbenzyl groups increase logP (~3.5), reducing aqueous solubility. Use co-solvents (DMSO/PEG) for in vitro studies .
- Hydrogen Bonding: The carboxamide group enhances solubility via H-bonding with water. Modify with prodrug strategies (e.g., esterification) for in vivo use .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substitution Analysis:
- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on target affinity .
- Vary the 3-methylbenzyl group to bulkier substituents (e.g., 3-trifluoromethylbenzyl) to probe steric tolerance .
- Pharmacophore Mapping: Identify critical moieties (e.g., dihydropyridine ring for redox activity) using MOE or Discovery Studio .
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
